molecular formula C16H17NO4S2 B2409854 (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one CAS No. 299904-48-6

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B2409854
CAS No.: 299904-48-6
M. Wt: 351.44
InChI Key: LQACTBNZQONZQZ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a potent and cell-permeable small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with a particular affinity for PIM-1. The PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This rhodanine-based compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and effectively blocking its phosphotransferase activity. By inhibiting PIM kinase signaling, this compound induces apoptosis and suppresses the proliferation of cancer cells, as demonstrated in studies on acute myeloid leukemia and other hematopoietic cancer models. Its core research value lies in its utility as a chemical probe to dissect the complex biological roles of PIM kinases in oncogenesis and tumor maintenance. Researchers employ this inhibitor to investigate PIM-mediated signaling pathways, explore synthetic lethal interactions, and validate PIM kinases as therapeutic targets in preclinical cancer research, providing critical insights for the development of novel oncology therapeutics. The compound's structure, featuring a 3,4,5-trimethoxybenzylidene moiety, is characteristic of many kinase inhibitors that target the ATP-binding pocket, contributing to its specificity and potency. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-5-6-17-15(18)13(23-16(17)22)9-10-7-11(19-2)14(21-4)12(8-10)20-3/h5,7-9H,1,6H2,2-4H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQACTBNZQONZQZ-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate allylating agent under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promising results in various pharmacological studies. Its structure, characterized by the thiazolidinone core, is known for contributing to several biological activities.

  • Anticancer Activity : Research indicates that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, compounds similar to (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one have been tested against multiple cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells significantly. A study reported that certain thiazolidinone derivatives achieved inhibition rates as high as 84% against leukemia cell lines and substantial inhibition against CNS cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of methoxy groups in the benzylidene moiety enhances the lipophilicity and biological activity of the compound .

Antimicrobial Properties

In addition to its anticancer potential, (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has exhibited antimicrobial properties.

  • In Vitro Studies : Various studies have evaluated the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens. For example, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives.

Structural Feature Effect on Activity
Allyl groupEnhances anticancer and antimicrobial properties
Methoxy substitutionsIncreases lipophilicity and bioavailability
Thioxo groupContributes to overall stability and reactivity

Case Studies

Several studies have documented the synthesis and evaluation of related thiazolidinone compounds:

  • Synthesis and Testing : One notable study synthesized a series of thiazolidinones and evaluated their anticancer activity against various human cancer cell lines using the MTT assay. Compounds were found to exhibit significant cytotoxic effects, particularly those with specific substitutions on the aromatic rings .
  • Comparative Analysis : Another study compared the efficacy of different thiazolidinone derivatives against standard anticancer drugs like Doxorubicin. Results indicated that some derivatives not only matched but exceeded the efficacy of established chemotherapeutics in certain cancer types .

Mechanism of Action

The mechanism of action of (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of the allyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This compound has been the subject of various studies focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects. This article reviews the current literature on the biological activity of this compound, emphasizing its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The chemical structure of (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can be illustrated as follows:

C15H17N1O4S\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{4}\text{S}

This compound features a thiazolidinone core structure, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results against several cancer cell lines.

  • Cell Cycle Arrest : Research indicates that thiazolidinones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is often accompanied by apoptosis, suggesting a dual mechanism of action.
  • Inhibition of Microtubule Formation : Similar to other compounds in this class, (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one may disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Case Studies

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on glioblastoma cells and found that compounds with similar structures to (5E)-3-allyl exhibited significant cytotoxicity at low concentrations. The study reported IC50 values in the nanomolar range for certain derivatives .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens.

Antibacterial Studies

In vitro studies demonstrated that (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one exhibited moderate antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics .

Other Biological Activities

Thiazolidinone derivatives are recognized for a range of pharmacological activities beyond anticancer and antimicrobial effects:

  • Anti-inflammatory : Some studies suggest that these compounds may inhibit COX enzymes, contributing to their anti-inflammatory properties.
  • Antioxidant : Thiazolidinones have been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Antidiabetic : Certain derivatives have demonstrated hypoglycemic effects through the modulation of insulin sensitivity and glucose metabolism .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialModerate activity against Staphylococcus aureus
Anti-inflammatoryCOX inhibition
AntioxidantReduces oxidative stress
AntidiabeticImproves insulin sensitivity

Q & A

Q. What are the optimized synthetic routes for (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of a thiazolidinone precursor with 3,4,5-trimethoxybenzaldehyde under basic conditions. Key steps include:

  • Aldol condensation : Performed in ethanol or DMF at 60–80°C with catalytic piperidine .
  • Allylation : Introduced via nucleophilic substitution using allyl bromide in anhydrous THF .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity . Yield optimization requires strict temperature control and inert atmospheres (N₂) to prevent oxidation of the thioxo group .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the benzylidene group and allyl substitution. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 5.1–5.3 ppm (allyl protons) .
  • IR spectroscopy : Strong absorption at ~1640 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=C benzylidene) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity and degradation products .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action in anticancer studies?

  • Molecular docking : Dock the compound into ATP-binding pockets of kinases (e.g., CDK2 or Aurora B) using AutoDock Vina. The trimethoxybenzylidene group shows π-π stacking with Phe80 in CDK2, while the thioxo group forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. The allyl group’s flexibility may reduce binding affinity compared to rigid analogs . Validate predictions with in vitro kinase assays (IC₅₀ measurements) and apoptosis assays (Annexin V staining) .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
  • Stereochemical purity : Ensure (E)-isomer dominance via chiral HPLC .
  • Solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference . Standardize protocols using NIH/WHO guidelines and report Hill slopes to assess cooperative binding .

Q. What strategies enhance the compound’s bioavailability and target specificity?

  • Prodrug design : Introduce ester groups at the allyl moiety for hydrolytic activation in tumor microenvironments .
  • Structural modifications : Replace 3,4,5-trimethoxy groups with fluorinated analogs to improve metabolic stability (test via CYP450 microsomal assays ) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release, assessed via LC-MS pharmacokinetic profiling .

Critical Research Gaps

  • Toxicity profiling : Limited data on off-target effects (e.g., hERG channel inhibition). Conduct patch-clamp assays to assess cardiac risk .
  • In vivo efficacy : Most studies are in vitro. Prioritize xenograft models (e.g., NCI-H460 lung cancer) with dose escalation (10–50 mg/kg) .

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